molecular formula C9H12Cl2N4O B1422967 Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride CAS No. 1311315-17-9

Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

Cat. No. B1422967
M. Wt: 263.12 g/mol
InChI Key: MKTXDPPHKSIBDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and oxadiazole, both of which are heterocyclic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. Oxadiazole is another heterocyclic compound that is often used in the synthesis of various pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with an oxadiazole derivative. The exact method would depend on the specific substituents on these rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, along with the methylamine group. The presence of nitrogen in these rings would likely result in the compound having basic properties .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this substance could participate in a variety of chemical reactions. It might act as a base, forming salts with acids, or it could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a nitrogen-containing heterocyclic compound, it would likely have basic properties and might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic derivatives, including oxadiazole and thiadiazole rings. These derivatives have been characterized using spectral and analytical data such as IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anticancer and Antimicrobial Applications

  • Antimicrobial and Anticancer Agents : Oxadiazole analogues synthesized from aminopyridine, similar to the compound , have been tested for their antiproliferative and antimicrobial activities. Certain derivatives showed significant anticancer activity against various human cell lines, including lung, colon, and breast cancer, as well as antimicrobial properties (Ahsan & Shastri, 2015).

  • Synthesis of Novel Heterocyclic Compounds : Novel oxadiazole heterocyclic compounds, which might include derivatives similar to the compound , have been synthesized and are expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).

  • Anticancer Evaluation of Oxadiazoles : A series of oxadiazole derivatives have been evaluated for their in vitro anticancer activity against human cancer cell lines, with some compounds exhibiting significant cytotoxicity (Abdo & Kamel, 2015).

  • Antihypertensive Activities : Certain oxadiazole derivatives have been evaluated for their antihypertensive activities in animal models, showcasing the potential medical applications of these compounds (Ponticello, Engelhardt, & Baldwin, 1980).

Crystal Structure and Materials Science

  • Crystal Structure Analysis : The compound's derivatives have been analyzed using X-ray crystallography, revealing intricate molecular structures and interactions. This aids in understanding the material properties and potential applications in various fields (Hou, Liu, Li, Ma, & Dong, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical substance, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or other areas of chemistry. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7;;/h2-5,10H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTXDPPHKSIBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

CAS RN

1311315-17-9
Record name methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride
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Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride
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Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

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